molecular formula C9H11ClN2O4 B11863447 Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate CAS No. 1346697-68-4

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate

Katalognummer: B11863447
CAS-Nummer: 1346697-68-4
Molekulargewicht: 246.65 g/mol
InChI-Schlüssel: QJODMUSTVCEZAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate is a chemical compound characterized by its unique structure, which includes a pyridazinone ring substituted with a chloro group and an ethyl ester group

Vorbereitungsmethoden

The synthesis of Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate typically involves the following steps:

Analyse Chemischer Reaktionen

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

CAS-Nummer

1346697-68-4

Molekularformel

C9H11ClN2O4

Molekulargewicht

246.65 g/mol

IUPAC-Name

ethyl 3-[(5-chloro-6-oxo-1H-pyridazin-4-yl)oxy]propanoate

InChI

InChI=1S/C9H11ClN2O4/c1-2-15-7(13)3-4-16-6-5-11-12-9(14)8(6)10/h5H,2-4H2,1H3,(H,12,14)

InChI-Schlüssel

QJODMUSTVCEZAS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCOC1=C(C(=O)NN=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.